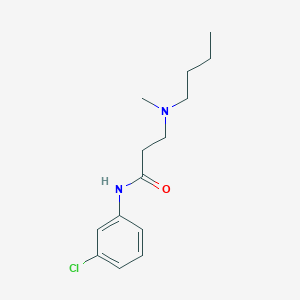
N~3~-butyl-N~1~-(3-chlorophenyl)-N~3~-methyl-beta-alaninamide
Overview
Description
N~3~-butyl-N~1~-(3-chlorophenyl)-N~3~-methyl-beta-alaninamide, also known as BMAA, is a non-proteinogenic amino acid that has gained attention due to its potential neurotoxicity. BMAA has been linked to neurodegenerative diseases such as Alzheimer's and Lou Gehrig's disease, and has been found in various environmental sources, including cyanobacteria, which can contaminate water sources.
Mechanism of Action
N~3~-butyl-N~1~-(3-chlorophenyl)-N~3~-methyl-beta-alaninamide is believed to exert its neurotoxic effects through multiple mechanisms, including the production of reactive oxygen species, activation of microglia, and disruption of glutamate homeostasis. This compound has also been shown to incorporate into proteins, leading to protein misfolding and aggregation, which has been linked to neurodegenerative diseases.
Biochemical and Physiological Effects
This compound has been shown to disrupt various biochemical and physiological processes, including the inhibition of mitochondrial function, disruption of the blood-brain barrier, and induction of inflammation. These effects can lead to neuronal damage and cognitive impairment.
Advantages and Limitations for Lab Experiments
N~3~-butyl-N~1~-(3-chlorophenyl)-N~3~-methyl-beta-alaninamide has been used extensively in laboratory studies to investigate its neurotoxic effects. Its advantages include its ability to induce neurodegeneration and cognitive impairment, which can be useful for studying the underlying mechanisms of neurodegenerative diseases. However, this compound's limitations include its potential to produce non-specific effects and its lack of specificity for certain cell types.
Future Directions
There are several future directions for research on N~3~-butyl-N~1~-(3-chlorophenyl)-N~3~-methyl-beta-alaninamide, including the development of more specific and sensitive detection methods, investigation of its potential role in other neurodegenerative diseases, and exploration of potential therapeutic interventions to mitigate its neurotoxic effects. Additionally, further research is needed to better understand the mechanisms underlying this compound's neurotoxic effects and to identify potential biomarkers for early detection of this compound exposure.
Scientific Research Applications
N~3~-butyl-N~1~-(3-chlorophenyl)-N~3~-methyl-beta-alaninamide has been extensively studied for its potential neurotoxic effects. In vitro studies have shown that this compound can induce oxidative stress and damage to neuronal cells, leading to cell death. In vivo studies have also shown that this compound can lead to neurodegeneration and cognitive impairment in animal models.
properties
IUPAC Name |
3-[butyl(methyl)amino]-N-(3-chlorophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O/c1-3-4-9-17(2)10-8-14(18)16-13-7-5-6-12(15)11-13/h5-7,11H,3-4,8-10H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYZFXCTLGOFNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CCC(=O)NC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]-N-(1-phenylethyl)propanamide](/img/structure/B3945304.png)
![3,4-dimethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one](/img/structure/B3945307.png)
![7-hydroxy-6-methoxy-4-[5-(1H-pyrazol-3-yl)-2-thienyl]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B3945315.png)
![4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-(2-ethylphenyl)-1,3-thiazol-2-amine](/img/structure/B3945337.png)
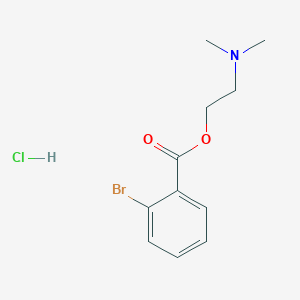
![N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B3945343.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(4-methylphenyl)propanamide](/img/structure/B3945350.png)
![2-(4-iodobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3945356.png)
![ethyl 1-{3-[(3,4-difluorophenyl)amino]-3-oxopropyl}-3-piperidinecarboxylate hydrochloride](/img/structure/B3945357.png)
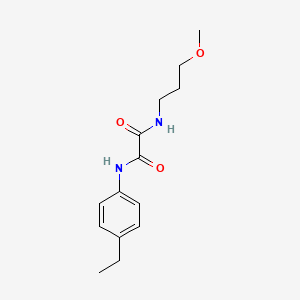
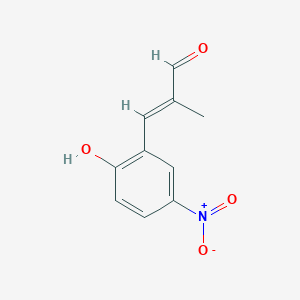
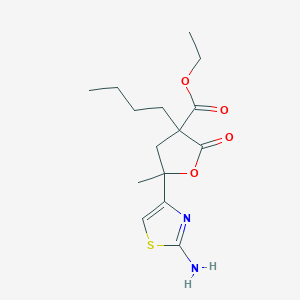
![1-[(4-fluorophenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine oxalate](/img/structure/B3945395.png)
![ethyl 1-{3-[(2-chlorophenyl)amino]-3-oxopropyl}-3-piperidinecarboxylate hydrochloride](/img/structure/B3945401.png)